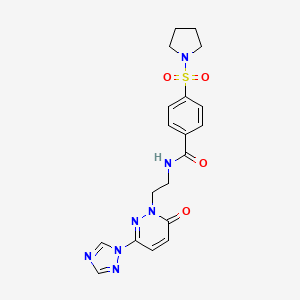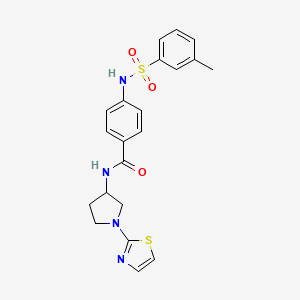
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-ethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-ethyloxalamide is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Adducts and Biological Monitoring : Monoclonal antibodies developed for analyzing DNA lesions induced by ethylene oxide have been shown to recognize 2-hydroxyethyl lesions, like N1-(2-cyclohexyl-2-hydroxyethyl)-N2-ethyloxalamide. These antibodies have applications in biological monitoring studies, helping to assess exposure to certain chemicals by analyzing DNA adducts in white blood cells (van Delft et al., 1994).
Synthesis and Application in Polymers : A study focused on the hydroxyalkylation of N,N′-bis(2-hydroxyethyl)oxalamide with ethylene carbonate revealed the potential application of the resulting products in manufacturing rigid polyurethane foams. These foams demonstrated enhanced thermal stability and good mechanical properties, indicating potential uses in various industrial applications (Zarzyka-Niemiec, 2010).
Incorporation in Drug Design : The introduction of a hydroxy group in the cyclohexyl residue of N-(2-aryl-cyclohexyl) substituted spiropiperidine improved the pharmacological profile of GlyT1 inhibitors. This highlights the significance of hydroxyethyl substitutions in the development of more effective drugs (Ceccarelli et al., 2006).
Chemical Synthesis and Structural Analysis : Research on 2-hydroxyacetophenone N(4)-cyclohexyl thiosemicarbazone provides insight into the crystal structure and molecular configuration of such compounds. These findings have implications for chemical synthesis and the design of new molecules with specific properties (Seena et al., 2006).
Environmental Monitoring : A bioelectrochemical sensor developed for detecting 1-cyclohexyl-2-pyrrolidone in wastewater demonstrates the use of cyclohexyl derivatives in environmental monitoring applications. Such sensors can rapidly detect specific organic contaminants, aiding in environmental protection efforts (Kannan et al., 2019).
Solubility Studies in Pharmaceuticals : The solubility and dissolution thermodynamics of (2Z)-N-cyclohexyl-2-(3-hydroxybenzylidine) hydrazine carbothioamide in various solvent mixtures have been explored. These studies are crucial in pharmaceutical research for understanding drug solubility and developing effective delivery mechanisms (Shakeel et al., 2014).
Copolymerization in Material Science : Research into the copolymerization of ethylene with cyclohexene highlights the potential application of cyclohexyl derivatives in material science, specifically in creating new polymeric materials with desired properties (Wang et al., 2005).
Propiedades
IUPAC Name |
N'-(2-cyclohexyl-2-hydroxyethyl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-2-13-11(16)12(17)14-8-10(15)9-6-4-3-5-7-9/h9-10,15H,2-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQADCLZRMPXZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-ethoxyphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one](/img/structure/B2451772.png)


![1-[4-hydroxydihydro-2(3H)-isoxazolyl]-2-[4-(2-pyridinyl)piperazino]-1-ethanone](/img/structure/B2451778.png)
![diethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2451779.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2451782.png)

![1-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2451786.png)
![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2451789.png)

![2-Methyl-octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B2451793.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2451795.png)
